molecular formula C14H14ClFN2O B3221727 (2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol CAS No. 1207460-23-8

(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol

Cat. No.: B3221727
CAS No.: 1207460-23-8
M. Wt: 280.72 g/mol
InChI Key: MACZLMHXNRVEGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester”, has been determined. It crystallizes in the monoclinic space group P 2 1 / c .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure under the name "nuarimol", a pyrimidine fungicide. Its crystal properties, including the dihedral angles between the plane of the pyrimidine ring and the chlorophenyl and fluorophenyl rings, have been characterized. The crystal structure forms a three-dimensional network, stabilized by hydrogen bonds and weak interactions like C—H⋯F hydrogen bonds and C—H⋯π and C—Cl⋯π interactions (Kang et al., 2015).

Synthetic Methodology

The compound has been synthesized via palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional synthesis methods (Sun et al., 2014).

Chemical Analysis and Reactivity

Studies have focused on the syntheses, reactivities, and mass spectra of various 2-isopropylpyrimidine derivatives, including the compound . This research provides insights into the solvolysis rates and mass spectral characteristics of these compounds (Brown & Waring, 1978).

Formulation Development

Research into developing a suitable formulation for related compounds, especially those poorly water-soluble, has been conducted. This includes in vitro and in vivo studies to improve plasma concentrations and bioavailability, which are critical for the successful evaluation of such compounds (Burton et al., 2012).

Supramolecular Interactions

Investigations into the role of non-covalent interactions, like lone pair-π interaction and halogen bonding, in the crystal packing of related derivatives have been performed. This research provides a deeper understanding of the molecular interactions and stabilization mechanisms in the crystal lattice (Sharma et al., 2019).

Antimicrobial and Antipathogen Activity

Some derivatives of the compound have been synthesized and tested for their antimicrobial activity against various pathogens. These studies contribute to the understanding of the compound's potential in developing new antipathogen agents (Kiran et al., 2007).

Properties

IUPAC Name

[2-chloro-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c1-8(2)12-11(7-19)13(18-14(15)17-12)9-3-5-10(16)6-4-9/h3-6,8,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACZLMHXNRVEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659617
Record name [2-Chloro-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207460-23-8
Record name [2-Chloro-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol
Reactant of Route 2
(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol
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(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol
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(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol
Reactant of Route 5
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Reactant of Route 6
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(2-Chloro-4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl)methanol

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